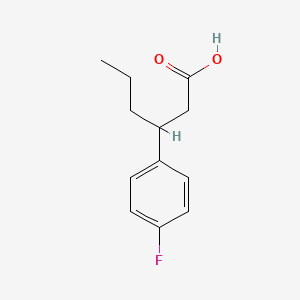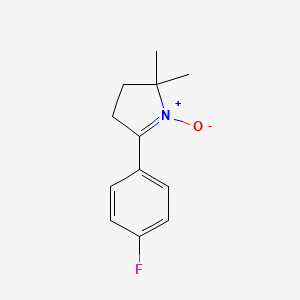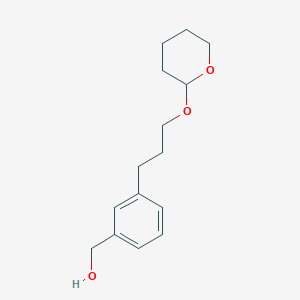
(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol
Overview
Description
(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol is an organic compound that features a phenyl ring substituted with a methanol group and a tetrahydro-2H-pyran-2-yl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol typically involves the reaction of 3-(3-bromopropyl)phenylmethanol with tetrahydro-2H-pyran-2-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the tetrahydro-2H-pyran-2-yl ether group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tetrahydro-2H-pyran-2-yl ether group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde or 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzoic acid.
Reduction: Formation of 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The tetrahydro-2H-pyran-2-yl ether group can enhance the compound’s solubility and stability, facilitating its interaction with enzymes and receptors. The phenylmethanol moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-2-methanol: A simpler analog with a similar tetrahydropyran ring but lacking the phenyl group.
4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Contains a similar tetrahydropyran-2-yl ether group but with an aldehyde functional group instead of methanol.
Phenol, 4-((tetrahydro-2H-pyran-2-yl)oxy): Similar structure but with a phenol group instead of methanol.
Uniqueness
(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol is unique due to the combination of the phenylmethanol and tetrahydro-2H-pyran-2-yl ether groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-[3-(oxan-2-yloxy)propyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c16-12-14-6-3-5-13(11-14)7-4-10-18-15-8-1-2-9-17-15/h3,5-6,11,15-16H,1-2,4,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZZBTPIGLQFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCC2=CC(=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


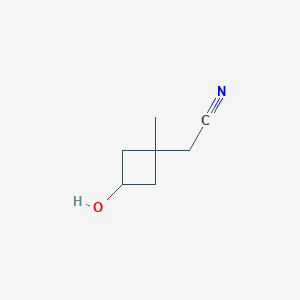
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3107780.png)
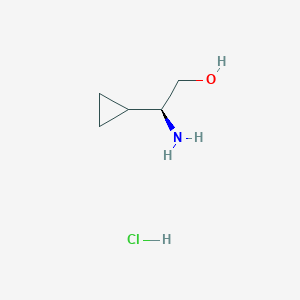
![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B3107799.png)
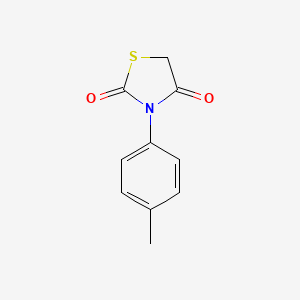
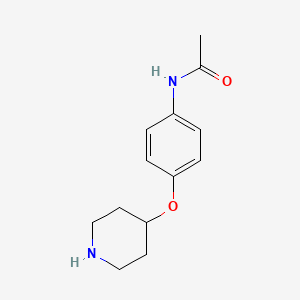
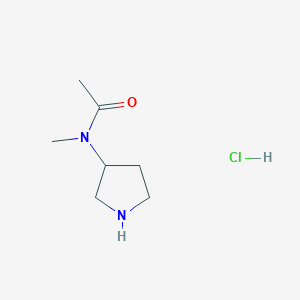
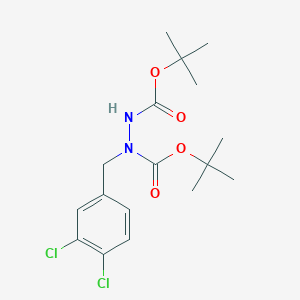
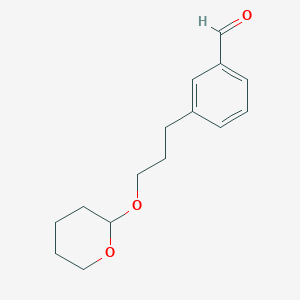
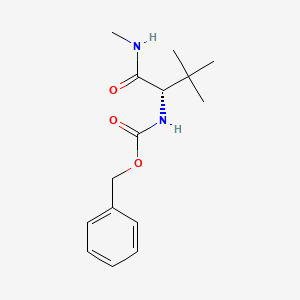
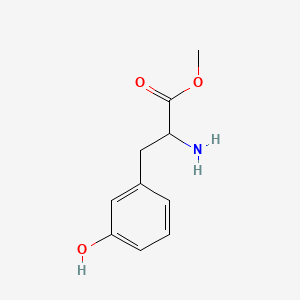
![Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate](/img/structure/B3107854.png)
